molecular formula C41H66N6O6S B1677348 Mmad CAS No. 203849-91-6

Mmad

Número de catálogo B1677348
Número CAS: 203849-91-6
Peso molecular: 771.1 g/mol
Clave InChI: BLUGYPPOFIHFJS-UUFHNPECSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Mmad (Methyl Methacrylate-Methacrylate Dimer) is an organic compound with a unique structure and a wide range of applications in science and technology. It is a combination of two monomers, methyl methacrylate (MMA) and methacrylate (MA). The dimer is formed by the reaction of two molecules of MMA and two molecules of MA, and it has a structure with two methyl methacrylate units linked by a methylene bridge. It has been studied extensively for its unique properties and its potential applications in various fields.

Aplicaciones Científicas De Investigación

1. Specific Scientific Field The field of application for CL-MMAD is Software Anomaly Detection , specifically in the context of Artificial Intelligence Operations (AIOps) .

3. Methods of Application or Experimental Procedures CL-MMAD employs ResNet-18, a deep learning model, to learn the comprehensive feature spaces of software running status. Mean Squared Error (MSE) loss is used as the objective to guide the training process and is taken as the anomaly score .

4. Results or Outcomes Empirical results highlight the superiority of MSE loss over InfoNCE loss and demonstrate CL-MMAD’s effectiveness in detecting both functional failures and performance issues, with a greater ability to detect the latter .

Propiedades

IUPAC Name

(2S)-N-[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H66N6O6S/c1-12-27(6)36(46(9)41(51)35(26(4)5)45-39(50)34(42-8)25(2)3)32(52-10)24-33(48)47-21-16-19-31(47)37(53-11)28(7)38(49)44-30(40-43-20-22-54-40)23-29-17-14-13-15-18-29/h13-15,17-18,20,22,25-28,30-32,34-37,42H,12,16,19,21,23-24H2,1-11H3,(H,44,49)(H,45,50)/t27-,28+,30-,31-,32+,34-,35-,36-,37+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLUGYPPOFIHFJS-UUFHNPECSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@@H](CC2=CC=CC=C2)C3=NC=CS3)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H66N6O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101010182
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

771.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mmad

CAS RN

203849-91-6
Record name Monomethylauristatin D
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101010182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
19,800
Citations
DA Liebner, K Huang, JD Parvin - Bioinformatics, 2014 - academic.oup.com
… In simulation studies, MMAD … MMAD, which is capable of performing robust tissue microdissection in silico, and which can improve the detection of differentially expressed genes. …
Number of citations: 88 academic.oup.com
NA Wiggins - Drug development and industrial pharmacy, 1991 - Taylor & Francis
… From the slope and intercept of the line the DI5aga, MMAD and De4*ls can be calculated. The MMAD occurs where the cumulative percent is 50% or when x equals 5. When x = 5, y = …
Number of citations: 25 www.tandfonline.com
S Kappal - London Journal of Research in Science: Natural and …, 2019 - academia.edu
… (MMAD) normalization technique to standardize the values for creating a robust simple linear regression model. The alternative aim of this paper is also to pitch the proposed (MMAD) …
Number of citations: 41 www.academia.edu
L Zhang, A Li, X Li, S Xu, X Yang - IEEE Geoscience and …, 2014 - ieeexplore.ieee.org
A novel remote sensing image segmentation algorithm based on an improved 2-D gradient histogram and minimum mean absolute deviation (MMAD) model is proposed in this letter. …
Number of citations: 23 ieeexplore.ieee.org
C Van Holsbeke, J Marshall… - European Respiratory …, 2014 - Eur Respiratory Soc
… FPF had a large impact on TLD in vitro whereas MMAD had little effect, although MMAD had some influence on C and P deposition: both 1.5 and 3.0μm MMAD profiles deposited mainly …
Number of citations: 16 erj.ersjournals.com
EG Rød, J Rustemeyer, S Otto - Research & Politics, 2023 - journals.sagepub.com
… We believe the MMAD-RA will be a valuable resource for pushing … the MMAD-RA is protest events in the MMAD where repressive actors are coded as present at the event. The MMAD …
Number of citations: 2 journals.sagepub.com
M Williams - Audio Engineering Society Convention 124, 2008 - aes.org
… This paper extends the MMAD process to show how higher order channel array designs (6.0, 7.0 and 8.0) can be developed from the existing data on 4.0 or 5.0 Multichannel Front …
Number of citations: 10 www.aes.org
S Kong, J Ai, M Lu - Applied Sciences, 2023 - mdpi.com
… -MMAD, a novel anomaly detection method based on contrastive learning using multimodal data sources. CL-MMAD … We proposed CL-MMAD in this work to mine anomalous events in …
Number of citations: 1 www.mdpi.com
L Matyakhina, RJ Freedman, I Bourdeau… - The Journal of …, 2005 - academic.oup.com
… , adrenal hyperplasia and CS were due to MMAD. The latter was likely due to … MMAD and HLRCC, or HLRCC patients with adrenal imaging findings consistent with MMAD, or MMAD …
Number of citations: 99 academic.oup.com
EI Bimpaki, D Iliopoulos, A Moraitis… - Clinical …, 2010 - Wiley Online Library
… The present study is the first one that attempts to investigate the role of microRNAs in MMAD; we selected to study MMAD for the role of microRNAs because of its largely unknown …
Number of citations: 73 onlinelibrary.wiley.com

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